

Boc-3-(4-Biphenylyl)-D-alanine molecular structure and weight

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Compound of Interest

Compound Name: **Boc-3-(4-Biphenylyl)-D-alanine**

Cat. No.: **B558552**

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An In-depth Technical Guide to **Boc-3-(4-Biphenylyl)-D-alanine**

Introduction

Boc-3-(4-Biphenylyl)-D-alanine, also known as BOC-D-4,4'-biphenylalanine, is a protected, non-proteinogenic amino acid. It serves as a critical chiral building block in organic synthesis and medicinal chemistry.^[1] Its structure incorporates a biphenyl group, which is significant for creating interactions with aromatic binding sites in biological targets, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This Boc group is stable in basic conditions but can be easily removed under mild acidic conditions, making the compound a valuable intermediate in multi-step syntheses, including Solid-Phase Peptide Synthesis (SPPS).^[1] The D-alanine configuration is particularly relevant for studying bacterial cell wall biosynthesis, as D-amino acids are key components of peptidoglycan.^[1]

Core Properties and Data

The key quantitative data for **Boc-3-(4-Biphenylyl)-D-alanine** are summarized below.

Property	Value
Molecular Formula	C ₂₀ H ₂₃ NO ₄
Molecular Weight	341.41 g/mol
CAS Number	128779-47-5
Appearance	White crystalline powder
Purity	≥98%
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
Topological Polar Surface Area	75.63 Å ²
Storage Temperature	Store at room temperature or -20°C

Sources:[1][2][3][4]

Molecular Structure

The molecular structure of **Boc-3-(4-Biphenyl)-D-alanine** consists of a central D-alanine core. The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain is a 4-biphenylmethyl group.

Caption: 2D molecular structure of **Boc-3-(4-Biphenyl)-D-alanine**.

Applications in Research and Drug Development

Boc-3-(4-Biphenyl)-D-alanine is a valuable building block in the synthesis of peptides and peptidomimetics for pharmaceutical research.[4]

- Peptide Synthesis: It is primarily used in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group prevents the amine from reacting out of turn, allowing for the controlled, sequential addition of amino acids to build a peptide chain.[5][6] The biphenyl side chain can introduce specific structural constraints and potential π-π stacking interactions, which can be crucial for the biological activity of the resulting peptide.

- Drug Development: The incorporation of this unnatural amino acid can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved stability, and altered receptor binding affinity.[4][7] These modifications are critical in designing novel therapeutics, particularly in fields like oncology and neurology where specific peptide sequences are needed for targeted action.[4][5]

Experimental Protocols

The following is a generalized protocol for the use of **Boc-3-(4-Biphenylyl)-D-alanine** in manual Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

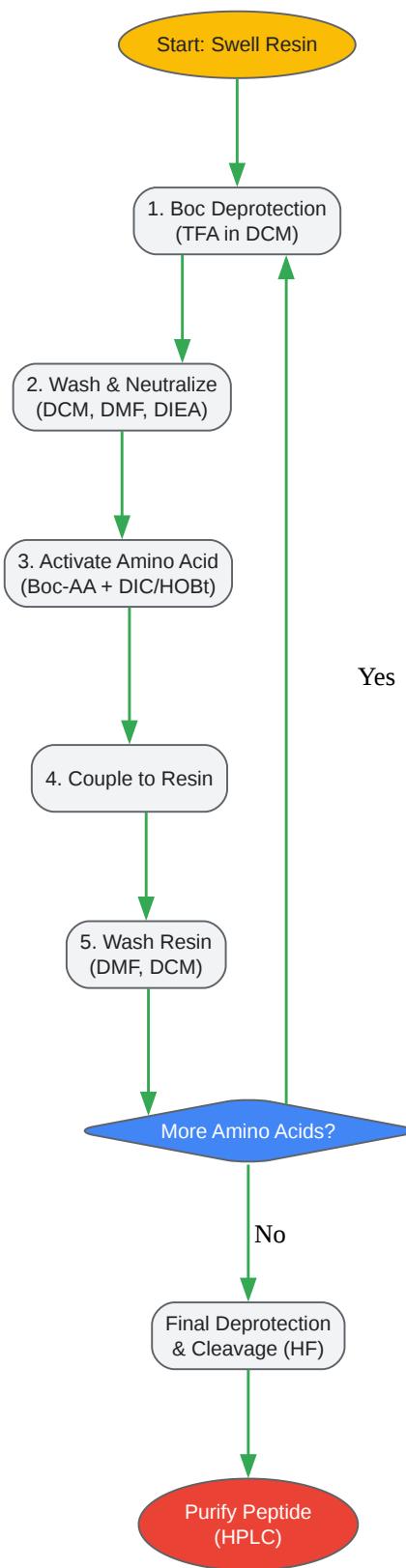
Objective: To incorporate **Boc-3-(4-Biphenylyl)-D-alanine** into a growing peptide chain on a solid support resin.

Materials:

- **Boc-3-(4-Biphenylyl)-D-alanine**
- MBHA (4-methylbenzhydrylamine) or similar resin
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU)
- 1-Hydroxybenzotriazole (HOBT) or equivalent
- Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., p-cresol)
- Anhydrous Hydrogen Fluoride (HF) for cleavage

Procedure:

- Resin Preparation: The solid support resin (e.g., MBHA resin) is swelled in a suitable solvent like Dichloromethane (DCM) in a reaction vessel.
- Boc-Group Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA). This exposes a free amine group for the next coupling step.
- Washing and Neutralization: The resin is thoroughly washed with DCM and DMF to remove residual TFA and cleaved Boc groups. The resin is then neutralized with a base, such as 10% Diisopropylethylamine (DIEA) in DMF.
- Amino Acid Activation: In a separate container, **Boc-3-(4-Biphenyl)-D-alanine** (typically 2-4 equivalents) is dissolved in DMF. A coupling reagent like DIC and an additive like HOBt are added to activate the carboxylic acid group of the amino acid, forming an active ester.[8]
- Coupling: The activated amino acid solution is added to the reaction vessel containing the resin. The vessel is agitated for a set period (e.g., 1-3 hours) to allow the coupling reaction to proceed to completion.[8]
- Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection and Cleavage: Once the peptide chain assembly is complete, the final N-terminal Boc group is removed. The peptide is then cleaved from the resin support. This is often achieved by treatment with a strong acid like anhydrous Hydrogen Fluoride (HF), typically with scavengers added to protect sensitive amino acid side chains.[8]
- Purification: The cleaved crude peptide is precipitated, washed (e.g., with cold diethyl ether), and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

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